2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide
Description
2-(4-Fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is a heterocyclic acetamide derivative featuring a 4-fluorophenyl group attached to an acetamide backbone, which is further substituted with a thiophene ring bearing a furan-2-yl moiety at the 4-position. This compound combines fluorinated aromatic and heterocyclic motifs, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. The fluorophenyl group enhances metabolic stability and lipophilicity, while the thiophene-furan system may contribute to π-π stacking interactions and hydrogen bonding, influencing target binding .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S/c18-14-5-3-12(4-6-14)8-17(20)19-10-15-9-13(11-22-15)16-2-1-7-21-16/h1-7,9,11H,8,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHJFNKFVYNLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide typically involves multiple steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of a furan derivative with a thiophene derivative under conditions such as Suzuki coupling or Stille coupling.
Introduction of the fluorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction where a fluorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acetamide derivative under conditions such as amidation or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid, sulfuric acid, or halogens.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide exhibit significant anticancer properties. For instance, derivatives containing furan and thiophene moieties have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves apoptosis induction in cancer cells, making these compounds promising candidates for further development as anticancer agents .
Anti-inflammatory Effects
Research has demonstrated that this compound can also possess anti-inflammatory properties. Studies focusing on the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) have shown that certain derivatives can effectively reduce inflammation markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Organic Electronics
The unique electronic properties of 2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide make it a candidate for use in organic electronic devices. Its ability to form stable thin films can be advantageous in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of furan and thiophene units enhances charge transport properties, which are crucial for device efficiency .
Pesticidal Properties
Preliminary studies suggest that compounds related to 2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide may exhibit pesticidal activity. The structural features that allow interaction with biological systems could be exploited to develop new agrochemicals aimed at pest control. This could lead to environmentally friendly alternatives to conventional pesticides .
Case Studies
- Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the cytotoxic effects of various thiophene-based compounds on MCF7 breast cancer cells. The results indicated that specific modifications to the thiophene ring enhanced anticancer activity, suggesting a structure–activity relationship (SAR) that could be further explored .
- Inflammation Model : In vivo studies demonstrated that a derivative of the compound significantly reduced edema in a rat model of inflammation, showing promise for clinical applications in managing inflammatory diseases .
- Organic Photovoltaics : Research on polymer blends incorporating thiophene derivatives showed improved efficiency in solar energy conversion, highlighting the potential for commercial applications in renewable energy technologies .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Material Science: In optoelectronic applications, it may exhibit specific electronic properties, such as charge transport or light emission, due to its conjugated structure.
Comparison with Similar Compounds
N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-(4-substituted-phenyl)acetamides ()
These derivatives, such as 13m–13p, share the 4-fluorophenylacetamide core but incorporate isoindole-1,3-dione and alkoxy-phenyl extensions. Compared to the target compound, they exhibit higher molecular weights (e.g., 13m: MW 458.5) and demonstrate selective matrix metalloproteinase (MMP)-7/-13 inhibition, suggesting a therapeutic niche in inflammatory diseases.
N-(4-Fluorophenyl)-2-((4-((4-bromophenyl)sulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl)thio)acetamide ()
This compound features a sulfonyl-oxazole-thiophene hybrid linked to the fluorophenylacetamide core. The bromophenyl-sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich furan in the target compound. Such structural differences could influence solubility and bioavailability, as sulfonyl groups enhance hydrophilicity, while furans may increase lipophilicity .
Thiophene-Containing Analogues
N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()
A structurally simpler analogue, this compound lacks the furan substitution but retains the thiophene-acetamide framework. It has shown in vitro antimycobacterial activity, highlighting the role of thiophene in targeting microbial enzymes. The addition of a furan in the target compound might modify interactions with bacterial targets or enhance penetration through lipid membranes .
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
This derivative integrates a triazole-thiophene system with the fluorophenylacetamide core. The triazole ring introduces additional hydrogen-bonding capacity, which is absent in the target compound. The ethyl group on the triazole may sterically hinder binding to certain targets, whereas the furan in the target compound could provide a planar, conjugated system for improved binding .
Heterocyclic Hybrid Analogues
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ()
Synthesized via click chemistry, this compound combines thiazole, triazole, and quinoxaline moieties. The triazole-quinoxaline extension may confer broader-spectrum activity but could also increase metabolic liabilities compared to the more compact furan-thiophene design .
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()
This branched acetamide features a cyclohexyl-propyl chain instead of heterocycles. With an 81% synthesis yield via a multicomponent reaction, it underscores the efficiency of such methods for complex acetamides.
Biological Activity
2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is , with a molecular weight of 358.4 g/mol. The structure features a fluorinated phenyl group, a furan ring, and a thiophene moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅FN₂O₃S |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 2380063-76-1 |
Biological Activity
Research indicates that 2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies have indicated that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Research suggests it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
The biological activity of 2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, modulating signaling pathways associated with inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of the compound found that it exhibited an IC50 value of 12 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity compared to standard antibiotics .
- Cytotoxicity in Cancer Cells : In a recent assay involving human breast cancer cell lines (MCF-7), 2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide demonstrated a cytotoxic effect with an IC50 value of 15 µM, suggesting potential as an anticancer therapeutic .
- Inflammation Model : In vivo studies using a carrageenan-induced paw edema model showed that treatment with the compound reduced swelling by approximately 40%, highlighting its anti-inflammatory potential .
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing 2-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:
- Functional group activation : Use of coupling agents (e.g., DCC or EDC) to activate the acetamide moiety .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) ensure solubility and reaction efficiency .
- Catalysts : Triethylamine (TEA) or pyridine to neutralize acidic byproducts and enhance nucleophilicity .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC .
Q. Which spectroscopic techniques are prioritized for structural validation of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm connectivity of the fluorophenyl, furan, and thiophene moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identifies key functional groups (e.g., C=O stretch of acetamide at ~1650 cm) .
Q. What preliminary biological assays are recommended to evaluate therapeutic potential?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess anticancer potential .
- Antimicrobial testing : Disc diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .
Advanced Research Questions
Q. How can synthetic scalability be optimized without compromising purity?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, stoichiometry) to maximize yield .
- Flow chemistry : Continuous processing reduces side reactions and improves reproducibility .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or HPLC for real-time monitoring .
Q. How to resolve discrepancies between computational bioactivity predictions and experimental results?
- Methodological Answer :
- Validation of docking models : Cross-check with mutagenesis studies or X-ray crystallography of target-ligand complexes .
- Solvent-accessible surface area (SASA) analysis : Assess whether hydrophobic interactions or solvation effects explain activity gaps .
- Allosteric modulation assays : Test for non-competitive inhibition using kinetic studies .
Q. What integrated strategies enhance structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Combined QSAR/MD simulations : Use Gaussian or Schrödinger Suite to model electronic effects of substituents (e.g., fluorophenyl vs. chlorophenyl) .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for derivatives with modified thiophene or furan groups .
- Parallel synthesis : Generate libraries with systematic substitutions (e.g., methyl, nitro groups) and correlate with bioassay data .
Q. What advanced techniques elucidate metabolic stability and toxicity profiles?
- Methodological Answer :
- Liver microsome assays : Incubate with human/rat microsomes to identify cytochrome P450-mediated degradation .
- Reactive metabolite screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates .
- In silico toxicity prediction : Tools like Derek Nexus or ProTox-II assess hepatotoxicity and mutagenicity risks .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across different assay platforms?
- Methodological Answer :
- Assay standardization : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate across independent labs .
- Cell permeability studies : Measure intracellular accumulation via LC-MS to rule out false negatives due to poor uptake .
- Off-target profiling : Use kinome-wide screens or thermal shift assays to identify unintended interactions .
Experimental Design Considerations
Q. What strategies mitigate interference from residual solvents in spectroscopic analysis?
- Methodological Answer :
- Lyophilization : Remove volatile solvents (e.g., DCM) under vacuum prior to NMR/MS analysis .
- Deuterated solvent exchange : Dissolve samples in DO or DMSO-d to eliminate protonated solvent peaks in NMR .
Q. How to design stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose to 0.1M HCl/NaOH (pH 1–13) and monitor degradation via HPLC at 25°C, 40°C, and 60°C .
- Arrhenius modeling : Predict shelf-life by extrapolating degradation rates to standard storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
